molecular formula C20H20O B11845183 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 109399-50-0

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11845183
CAS No.: 109399-50-0
M. Wt: 276.4 g/mol
InChI Key: ROZPBKIAQVTJRJ-QGOAFFKASA-N
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Description

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of an isopropyl group attached to a benzylidene moiety, which is further connected to a dihydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or aminated products.

Scientific Research Applications

2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-Isopropylbenzylidene)succinic acid
  • 2-(4-Isopropylbenzylidene)hydrazinecarboxamide

Comparison: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties compared to other benzylidene derivatives. Its structural features enable specific reactivity and applications that may not be achievable with similar compounds.

Properties

CAS No.

109399-50-0

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

(2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+

InChI Key

ROZPBKIAQVTJRJ-QGOAFFKASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O

Origin of Product

United States

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